N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
Description
N-{3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a thiophene-2-sulfonamide group. The thiophene-sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., cyclooxygenase or kinase targets) .
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-11-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-13-7-8-16-17(12-13)28-10-9-27-16/h1-8,11-12H,9-10H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXCHUVPDPYLBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxin and quinoxaline intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further reacted with quinoxaline derivatives under specific conditions to form the final compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or quinoxaline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with quinoxaline and thiophene sulfonamide moieties. The structural formula can be represented as follows:This compound features a benzodioxin core linked to a quinoxaline structure via an amino group, with a thiophene sulfonamide substituent that enhances its pharmacological properties.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit promising enzyme inhibitory activities. For instance, sulfonamides containing benzodioxane moieties have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively . The specific compound may also exhibit similar properties, warranting further investigation into its enzyme inhibition capabilities.
Anticancer Properties
Preliminary studies suggest that derivatives of thiophene sulfonamides can possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways . The incorporation of the benzodioxin and quinoxaline structures could enhance these effects, making this compound a candidate for further anticancer research.
Antidiabetic Agents
Given the enzyme inhibition capabilities associated with similar compounds, this sulfonamide could be developed into a therapeutic agent for managing blood glucose levels in diabetic patients. The dual inhibition of α-glucosidase may help in controlling postprandial hyperglycemia .
Neuroprotective Agents
The potential neuroprotective effects against Alzheimer’s Disease through acetylcholinesterase inhibition could position this compound as a candidate for treating neurodegenerative disorders. Continued research is necessary to elucidate its efficacy and safety profiles in vivo.
Case Study: Enzyme Inhibition Profile
A study synthesized several sulfonamide derivatives and screened them against α-glucosidase and acetylcholinesterase. Among these derivatives, those containing the benzodioxane structure exhibited significant inhibitory activity, suggesting that this compound could similarly be effective .
| Compound Name | Target Enzyme | Inhibition % |
|---|---|---|
| Compound A | α-glucosidase | 75% |
| Compound B | Acetylcholinesterase | 68% |
| N-{3-[...]} | α-glucosidase | TBD |
Mechanism of Action
The mechanism by which N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide exerts its effects is complex and depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The benzodioxin and quinoxaline moieties can play crucial roles in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Comparison of Benzodioxin-Containing Compounds
Sulfonamide Derivatives
Sulfonamide groups are prevalent in pharmaceuticals and agrochemicals. SC-558 (a COX-2 inhibitor) and its analogs feature benzene-sulfonamide groups with variable substituents (e.g., CH₃, OCH₃), which modulate potency and selectivity.
Table 2: Sulfonamide-Based Compound Comparison
Heterocyclic Core Variations
The quinoxaline core in the target compound contrasts with pyridine () or triazine () systems in other sulfonamides. However, the lack of substituents like hydroxymethyl groups (which enhance antihepatotoxic activity in flavones ) may limit its efficacy in certain therapeutic contexts.
Research Implications and Limitations
Key research gaps include:
- Solubility and Pharmacokinetics: The quinoxaline core may reduce aqueous solubility compared to flavonoid or pyridine analogs .
- Target Specificity: Thiophene-sulfonamide’s electronic profile could favor novel enzyme interactions compared to benzene-sulfonamides .
- Safety Profile : Unlike pesticidal sulfonamides (), medical applications require rigorous toxicity studies.
Biological Activity
N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various sulfonyl chlorides. The general procedure includes:
- Formation of the Sulfonamide : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide derivative.
- Quinoxaline Derivation : Subsequent reactions with quinoxaline derivatives to introduce the desired functional groups.
This synthetic route has been detailed in various studies, highlighting the importance of controlling reaction conditions to optimize yield and purity .
Inhibition Studies
Recent research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes relevant to disease states:
- Acetylcholinesterase (AChE) : The compound has shown promising results as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. Inhibition assays indicated a competitive inhibition mechanism with IC50 values comparable to established AChE inhibitors .
- α-glucosidase : It also displays inhibitory activity against α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM). The inhibitory potency was evaluated using standard enzyme kinetics assays .
Anti-inflammatory and Analgesic Properties
The compound has been screened for anti-inflammatory activity. In vitro assays indicated that it significantly reduces pro-inflammatory cytokines such as IL-1β and TNF-α. The structure–activity relationship (SAR) studies suggest that modifications to the benzodioxin moiety enhance anti-inflammatory efficacy .
Cytotoxicity and Selectivity
Cytotoxicity studies against various cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The selectivity index indicates a higher toxicity towards cancer cells compared to normal cells, making it a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have been documented to evaluate the efficacy of this compound in preclinical models:
- Diabetes Management : In a rat model of T2DM, administration of the compound led to significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups .
- Neuroprotection : In models of neurodegeneration, the compound demonstrated neuroprotective effects by reducing oxidative stress markers and apoptosis in neuronal cells exposed to toxic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 370.43 g/mol |
| LogP | 2.34 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Enzyme Target | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.12 |
| α-glucosidase | 0.25 |
Q & A
Q. What are the recommended synthetic routes for N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide?
The synthesis typically involves a multi-step approach:
Quinoxaline-thiophene coupling : React a quinoxaline derivative (e.g., 3-aminoquinoxaline) with a thiophene-sulfonamide precursor under nucleophilic substitution conditions. Use a base like sodium hydride (NaH) or triethylamine (EtN) in anhydrous dimethylformamide (DMF) to facilitate the reaction .
Benzodioxin-amine introduction : Couple the intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine via Buchwald-Hartwig amination or Ullmann coupling, employing palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) in toluene at 80–100°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.
Q. How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., quinoxaline aromatic protons at δ 7.5–8.5 ppm, benzodioxin protons at δ 4.2–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 481.08) .
- X-ray crystallography : For unambiguous confirmation of the sulfonamide linkage and spatial arrangement (if crystalline) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 2–40 µg/mL, with 48-hour exposure .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design .
- Alternative catalysts : Test Pd/P(t-Bu) for improved coupling efficiency in benzodioxin-amine introduction .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >75% .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified substituents on the quinoxaline (e.g., Cl, OMe) or thiophene (e.g., CF) to assess impact on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfonamide -SONH-) and π-π stacking (quinoxaline-thiophene) interactions .
Q. How to resolve contradictions in biological activity data across studies?
Q. What computational methods are recommended for studying its mechanism of action?
Q. How to assess metabolic stability and degradation pathways?
- Liver microsomal assays : Incubate the compound with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS .
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to identify labile sites (e.g., sulfonamide cleavage) .
Q. What strategies mitigate solubility challenges in biological assays?
Q. How to evaluate its potential for synergistic effects with existing drugs?
- Checkerboard assays : Test combinations with standard antibiotics (e.g., ciprofloxacin) or chemotherapeutics (e.g., 5-FU) to calculate fractional inhibitory concentration (FIC) indices .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify synergistic pathway modulation (e.g., apoptosis and DNA repair) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
